molecular formula C5H3F2NO2S B2857918 4-(Difluoromethyl)-1,2-thiazole-3-carboxylic acid CAS No. 2248285-47-2

4-(Difluoromethyl)-1,2-thiazole-3-carboxylic acid

Cat. No.: B2857918
CAS No.: 2248285-47-2
M. Wt: 179.14
InChI Key: JWZFESLAAFXSHK-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-1,2-thiazole-3-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a difluoromethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-1,2-thiazole-3-carboxylic acid typically involves the introduction of the difluoromethyl group onto the thiazole ring. One common method is the difluoromethylation of thiazole derivatives using difluorocarbene reagents. The reaction conditions often involve the use of metal catalysts, such as palladium or copper, to facilitate the formation of the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-1,2-thiazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

4-(Difluoromethyl)-1,2-thiazole-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-1,2-thiazole-3-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Difluoromethyl)-1,2-thiazole-3-carboxylic acid include other difluoromethylated heterocycles, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique thiazole ring structure, which can confer distinct chemical and biological properties. The presence of both the difluoromethyl group and the carboxylic acid group on the thiazole ring can enhance the compound’s reactivity and its potential for forming hydrogen bonds, making it a valuable scaffold for drug design and other applications .

Properties

IUPAC Name

4-(difluoromethyl)-1,2-thiazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO2S/c6-4(7)2-1-11-8-3(2)5(9)10/h1,4H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZFESLAAFXSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NS1)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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